molecular formula C26H37O3P B15211663 (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-(tert-butyl)-2-hydroxyphenyl)(phenyl)phosphinate

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-(tert-butyl)-2-hydroxyphenyl)(phenyl)phosphinate

Cat. No.: B15211663
M. Wt: 428.5 g/mol
InChI Key: SZHGBTYKLHYKIV-NPWMSVMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-(tert-butyl)-2-hydroxyphenyl)(phenyl)phosphinate is a complex organophosphorus compound It is characterized by its unique stereochemistry and the presence of both cyclohexyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-(tert-butyl)-2-hydroxyphenyl)(phenyl)phosphinate typically involves the reaction of a cyclohexyl derivative with a phenylphosphinate precursor. One common method includes the use of a Grignard reagent to introduce the isopropyl and methyl groups onto the cyclohexyl ring. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent oxidation and hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-(tert-butyl)-2-hydroxyphenyl)(phenyl)phosphinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .

Scientific Research Applications

Mechanism of Action

The mechanism by which (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-(tert-butyl)-2-hydroxyphenyl)(phenyl)phosphinate exerts its effects depends on its application. In catalysis, it acts as a chiral ligand, coordinating to a metal center and facilitating the selective formation of products. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Similar Compounds

  • Phenylphosphinic acid
  • Cyclohexylphosphinic acid
  • tert-Butylphenylphosphinic acid

Uniqueness

(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (5-(tert-butyl)-2-hydroxyphenyl)(phenyl)phosphinate is unique due to its specific stereochemistry and the combination of cyclohexyl and phenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in synthesis and materials science .

Properties

Molecular Formula

C26H37O3P

Molecular Weight

428.5 g/mol

IUPAC Name

4-tert-butyl-2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]phenol

InChI

InChI=1S/C26H37O3P/c1-18(2)22-14-12-19(3)16-24(22)29-30(28,21-10-8-7-9-11-21)25-17-20(26(4,5)6)13-15-23(25)27/h7-11,13,15,17-19,22,24,27H,12,14,16H2,1-6H3/t19-,22+,24-,30?/m1/s1

InChI Key

SZHGBTYKLHYKIV-NPWMSVMUSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)C3=C(C=CC(=C3)C(C)(C)C)O)C(C)C

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)C3=C(C=CC(=C3)C(C)(C)C)O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.